Product packaging for H-Dmt-Tic-Gly-NH-CH2-Bid(Cat. No.:)

H-Dmt-Tic-Gly-NH-CH2-Bid

Cat. No.: B10849112
M. Wt: 554.6 g/mol
InChI Key: LKKOHYJIXKBADA-BXXZMZEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the Dmt-Tic Pharmacophore in Opioid Receptor Ligand Design

The foundation of H-Dmt-Tic-Gly-NH-CH2-Bid lies in the Dmt-Tic pharmacophore. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. In this case, the pharmacophore consists of two modified amino acid residues: 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

The Dmt-Tic dipeptide sequence is recognized as a minimal structural unit that can potently and selectively interact with the δ-opioid receptor (DOR) as an antagonist. mdpi.comgoogle.com The development of this pharmacophore was a significant step in moving from naturally occurring opioid peptides to more stable and selective synthetic ligands. mdpi.comgoogle.com The interaction of the Dmt-Tic pharmacophore with the DOR has been a cornerstone for designing molecules that can modulate the effects of endogenous and exogenous opioids. mdpi.com For instance, the co-administration of a μ-opioid receptor (MOR) agonist like morphine with a DOR antagonist has been shown to reduce the development of tolerance to the analgesic effects of morphine. mdpi.com This has driven the incorporation of the Dmt-Tic pharmacophore into more complex molecules. mdpi.com

Rationale for C-Terminal Modifications in Dmt-Tic Derivatives and the Introduction of the Gly-NH-CH2-Bid Moiety

While the Dmt-Tic core provides potent δ-antagonism, its therapeutic potential can be expanded by modifying its C-terminus—the end of the peptide chain. Research has demonstrated that the addition of a "spacer" and a third aromatic group can dramatically alter the pharmacological profile of the Dmt-Tic pharmacophore. acs.org This strategy aims to convert the δ-antagonist into a ligand with δ-agonist properties or into a bifunctional ligand with mixed δ-antagonist/μ-agonist characteristics. acs.org

The introduction of the Gly-NH-CH2-Bid moiety is a prime example of this design principle. This extension consists of a glycine (B1666218) (Gly) spacer followed by a (1H-benzimidazol-2-yl)methylamine (NH-CH2-Bid) group. The length and nature of the spacer, along with the chemical properties of the terminal aromatic nucleus, are critical determinants of the resulting compound's activity. acs.orgcapes.gov.br Specifically, the distance between the Dmt-Tic pharmacophore and the third aromatic nucleus, in this case, the benzimidazole (B57391) (Bid) ring, is a crucial factor in modulating the interaction with opioid receptors. acs.org

In the case of this compound, the Gly-NH-CH2-Bid tail was hypothesized to influence the ligand's interaction with both μ- and δ-opioid receptors. acs.org Studies on related compounds showed that such C-terminal modifications could increase μ-opioid receptor affinity significantly compared to the parent H-Dmt-Tic-NH2. acs.org The benzimidazole group itself was identified as a key heteroaromatic nucleus that, when positioned at a specific distance from the Dmt-Tic core, could induce potent δ-agonism in some analogs. capes.gov.br However, subtle changes in the linker can revert the activity back to antagonism. capes.gov.br

Overview of this compound within Bifunctional Opioid Ligand Strategies

This compound is a quintessential example of a bifunctional opioid ligand, designed to interact with two different opioid receptor subtypes simultaneously. The overarching goal of such ligands is to achieve a more desirable therapeutic outcome, such as potent analgesia with reduced side effects like tolerance and dependence. mdpi.com

Research has shown that this compound exhibits a mixed pharmacological profile, acting as a μ-opioid receptor agonist and a δ-opioid receptor antagonist. oup.com This dual activity is a direct consequence of its chemical architecture: the Dmt-Tic pharmacophore drives the δ-antagonism, while the C-terminal Gly-NH-CH2-Bid moiety contributes to the μ-agonist activity. acs.org

The development of such bifunctional ligands represents a sophisticated approach in medicinal chemistry. Instead of administering two separate drugs to achieve a combined effect, a single molecule is engineered to produce the desired dual action. oup.com The specific profile of this compound, with its combination of μ-agonism and δ-antagonism, makes it a valuable tool for studying the complex interplay between opioid receptor subtypes. mdpi.comoup.com

Below are tables summarizing the binding affinities and functional activities of this compound and related compounds, illustrating the impact of structural modifications on their pharmacological profiles.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Dmt-Tic Derivatives

Compound μ (MOP) Ki (nM) δ (DOP) Ki (nM) Reference(s)
This compound 20.5 0.06 oup.com
H-Dmt-Tic-NH2 - - acs.org
H-Dmt-Tic-NH-CH2-Bid 0.50 0.03 oup.com
H-Dmt-Tic-Gly-NH-CH2-Ph 0.16 0.03 oup.com

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity Profiles of Selected Dmt-Tic Derivatives

Compound μ (MOP) Activity δ (DOP) Activity Reference(s)
This compound Agonist (pEC50 = 6.45) Antagonist (pA2 = 9.00) acs.orgoup.com
H-Dmt-Tic-NH-CH2-Bid Agonist (pEC50 = 7.57) Agonist (pEC50 = 9.90) acs.orgoup.com
H-Dmt-Tic-Gly-NH-CH2-Ph Agonist (pEC50 = 7.70) Antagonist (pA2 = 9.25) oup.com
H-Dmt-Tic-Gly-NH-Ph Agonist (pEC50 = 8.59) Agonist (pEC50 = 8.52) acs.orgoup.com

pEC50 is a measure of agonist potency; pA2 is a measure of antagonist potency. Higher values indicate greater potency.

Table 3: Compound Names Mentioned in this Article

Abbreviation/Code Full Chemical Name
This compound H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-(1H-benzimidazol-2-yl)methylamide
Dmt 2',6'-dimethyl-L-tyrosine
Tic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Gly Glycine
Bid 1H-benzimidazole-2-yl
H-Dmt-Tic-NH2 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
H-Dmt-Tic-NH-CH2-Bid H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-(1H-benzimidazol-2-yl)methylamide
H-Dmt-Tic-Gly-NH-CH2-Ph H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-benzylamide
H-Dmt-Tic-Gly-NH-Ph H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-phenylamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N6O4 B10849112 H-Dmt-Tic-Gly-NH-CH2-Bid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H34N6O4

Molecular Weight

554.6 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C31H34N6O4/c1-18-11-22(38)12-19(2)23(18)14-24(32)31(41)37-17-21-8-4-3-7-20(21)13-27(37)30(40)34-16-29(39)33-15-28-35-25-9-5-6-10-26(25)36-28/h3-12,24,27,38H,13-17,32H2,1-2H3,(H,33,39)(H,34,40)(H,35,36)/t24-,27?/m0/s1

InChI Key

LKKOHYJIXKBADA-BXXZMZEQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NCC4=NC5=CC=CC=C5N4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NCC4=NC5=CC=CC=C5N4)N)C)O

Origin of Product

United States

Synthetic Methodologies for H Dmt Tic Gly Nh Ch2 Bid and Analogues

General Peptide Synthesis Approaches for Dmt-Tic Derivatives

The construction of Dmt-Tic based peptides relies on standard peptide synthesis techniques, which can be broadly categorized into solution-phase and solid-phase methods. nih.gov

Solution-Phase Synthesis: This classical approach involves the sequential coupling of amino acids in a suitable solvent. The synthesis typically utilizes N-terminally protected amino acids, such as with the tert-butyloxycarbonyl (Boc) group. nih.govacs.org The coupling of amino acid units is facilitated by activating agents. A common method involves the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or WSC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to form the amide bond. nih.govgoogle.com Following each coupling step, the N-terminal protecting group is removed, often using an acid like trifluoroacetic acid (TFA), to allow for the next amino acid to be added to the growing peptide chain. nih.govacs.org This cycle of coupling and deprotection is repeated until the desired sequence is assembled.

Solid-Phase Peptide Synthesis (SPPS): This technique offers a more streamlined process where the peptide is assembled on a solid resin support. nih.govmdpi.com The synthesis often employs 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for N-terminal protection. mdpi.com The process begins by anchoring the C-terminal amino acid to a resin, such as Wang resin or p-methylbenzhydrylamine (MBHA) resin. nih.govmdpi.com Side-chain functional groups of the amino acids are protected with acid-labile groups like tert-butyl (t-Bu) or the highly acid-labile 4-methyltrityl (Mtt). nih.govmdpi.com The Fmoc protecting group is removed at each step using a weak base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.govmdpi.com The subsequent protected amino acid is then coupled using standard coupling reagents. mdpi.com Once the entire peptide has been assembled on the resin, it is cleaved from the support and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail containing TFA and various scavengers. nih.govresearchgate.net

Beyond the core synthesis, N-terminal modifications, such as N,N-dimethylation, are also a common strategy to create Dmt-Tic analogues. acs.org

Synthesis StrategyKey FeaturesCommon ReagentsReferences
Solution-Phase SynthesisStepwise coupling of amino acids in solution.Boc protecting group, WSC/HOBt coupling agents, TFA for deprotection. nih.gov, acs.org, google.com
Solid-Phase Peptide Synthesis (SPPS)Peptide assembled on a solid resin support.Fmoc protecting group, MBHA or Wang resin, Piperidine/DMF for deprotection, TFA cocktail for cleavage. nih.gov, mdpi.com

Specific Solution Peptide Synthetic Methods for H-Dmt-Tic-Gly-NH-CH2-Bid Preparation

The synthesis of this compound is accomplished through a stepwise solution-phase methodology. nih.gov This multi-step process involves the careful construction of the molecule by adding one amino acid or building block at a time.

The key steps are as follows:

Formation of the Benzimidazole (B57391) Moiety : The synthesis begins with the creation of the C-terminal portion of the molecule, (1H-benzimidazol-2-yl-methyl)-carbamic acid tert-butyl ester (Boc-NH-CH2-Bid). This is achieved through a mixed carbonic anhydride (B1165640) coupling of tert-butyloxycarbonyl-glycine (Boc-Gly-OH) with o-phenylenediamine. The resulting intermediate monoamide is then cyclized and dehydrated in acetic acid to form the desired benzimidazole (Bid) structure. nih.gov

First Coupling Step : The N-terminal Boc protecting group is removed from Boc-NH-CH2-Bid using trifluoroacetic acid (TFA). The resulting amine, H2N-CH2-Bid, is then condensed with Boc-Tic-OH using a coupling agent like water-soluble carbodiimide (B86325) (WSC) and 1-hydroxybenzotriazole (HOBt) to form Boc-Tic-Gly-NH-CH2-Bid. nih.govunica.it

Second Coupling Step : The Boc group on the Tic residue is removed with TFA. The resulting dipeptide is then coupled with Boc-Dmt-OH, again using WSC/HOBt as the condensing agents. nih.govunica.it

Final Deprotection : The final step involves the removal of the N-terminal Boc group from the fully assembled, protected tripeptide using TFA. This yields the final product, this compound. nih.govunica.it The resulting compound is then purified, typically by preparative high-performance liquid chromatography (HPLC). unica.it

StepReactionKey ReagentsIntermediate/ProductReferences
1Formation of BenzimidazoleBoc-Gly-OH, o-phenylenediamine, Acetic AcidBoc-NH-CH2-Bid nih.gov
2First CouplingTFA, Boc-Tic-OH, WSC/HOBtBoc-Tic-Gly-NH-CH2-Bid nih.gov, unica.it
3Second CouplingTFA, Boc-Dmt-OH, WSC/HOBtBoc-Dmt-Tic-Gly-NH-CH2-Bid unica.it, nih.gov
4Final DeprotectionTFAThis compound unica.it

Synthesis of Related C-Terminally Modified Dmt-Tic Peptidomimetics

The Dmt-Tic scaffold serves as a versatile template for creating a wide array of peptidomimetics through C-terminal modifications. nih.gov These modifications are instrumental in developing analogues with diverse pharmacological profiles. The synthetic strategies employed allow for the introduction of various functional groups and structural motifs at the C-terminus.

Key C-terminal modification strategies include:

Varying the Spacer and Terminal Group : The distance between the Dmt-Tic pharmacophore and a third aromatic nucleus is a critical determinant of biological activity. capes.gov.br Researchers have synthesized analogues by varying the spacer length (e.g., using glycine (B1666218) or a simple methylene (B1212753) group) and the nature of the C-terminal aromatic group (e.g., phenyl, benzyl (B1604629), or 1H-benzimidazole-2-yl). science.gov For example, the δ-agonist H-Dmt-Tic-NH-CH2-Bid is synthesized by replacing the carboxylic function of H-Dmt-Tic-OH with an alkyl amide terminated with the benzimidazole group. nih.gov

N1-Alkylation of the Benzimidazole Ring : In analogues like H-Dmt-Tic-NH-CH2-Bid, the benzimidazole ring itself can be a point of modification. N1-alkylation with various hydrophobic, aromatic, or acidic groups has been used to convert the parent compound into a series of potent δ-antagonists. nih.gov For instance, introducing an acidic moiety by alkylating the N1-benzimidazole to yield H-Dmt-Tic-NH-CH2-Bid(CH2-COOH) was shown to restore δ-opioid receptor selectivity. nih.gov

Introduction of Different Functional Groups : The C-terminal carboxylate can be replaced with other functionalities. For example, a class of dipeptides bearing urea (B33335) or thiourea (B124793) functionalities has been synthesized, demonstrating that significant structural changes at the C-terminus are well-tolerated and can lead to novel pharmacological properties. nih.gov

Addition of Amino Acids : Other amino acids, such as lysine (B10760008) (Lys), can be introduced at the C-terminus. unica.it For example, compounds with the general formula H-Dmt-Tic-NH-(CH2)4-CH(R)-R', where the lysine is linked through its ε-amine group and R' can be a Bid group, have been synthesized using stepwise solution methods. unica.it The synthesis involves coupling Boc-Dmt-Tic-OH to the appropriately protected lysine derivative. nih.govacs.org

Modification StrategyExample Parent CompoundModification DetailResulting Analogue ExampleReferences
Varying Spacer/Terminal GroupH-Dmt-Tic-OHReplacement of carboxylic acid with an alkyl amide terminated with Bid.H-Dmt-Tic-NH-CH2-Bid nih.gov
N1-Alkylation of BenzimidazoleH-Dmt-Tic-NH-CH2-BidAlkylation of N1-benzimidazole with a CH2-COOH group.H-Dmt-Tic-NH-CH2-Bid(CH2-COOH) nih.gov
Replacing Terminal AmideDmt-Tic DipeptideIntroduction of urea/thiourea functionalities at the C-terminus.Dmt-Tic-dipeptides with urea/thiourea nih.gov
Adding Amino AcidsDmt-TicCoupling of Lysine (linked via ε-amine) with a C-terminal Bid group.H-Dmt-Tic-NH-(CH2)4-CH(NH-Z)-Bid unica.it

Table of Compounds

Abbreviation / NameFull Chemical Name
This compoundH-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-aminomethyl-1H-benzimidazole-2-yl
Dmt2',6'-dimethyl-L-tyrosine
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
GlyGlycine
Bid1H-benzimidazole-2-yl
Boctert-butyloxycarbonyl
Fmoc9-fluorenylmethoxycarbonyl
TFATrifluoroacetic acid
WSC / EDC1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBt1-hydroxybenzotriazole
DMFDimethylformamide
MBHAp-Methylbenzhydrylamine
H-Dmt-Tic-OHH-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
H-Dmt-Tic-NH-CH2-BidH-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-1H-benzimidazole-2-yl
H-Dmt-Tic-NH-CH2-Bid(CH2-COOH)H-Dmt-Tic-NH-CH2-(N1-carboxymethyl)-benzimidazole-2-yl
LysLysine

Opioid Receptor Binding and Functional Characterization of H Dmt Tic Gly Nh Ch2 Bid

Delta Opioid Receptor (DOR) Interactions

The compound demonstrates a high affinity and potent antagonistic activity at the delta opioid receptor (DOR). This interaction is primarily defined by the H-Dmt-Tic portion of the molecule, a well-established pharmacophore for DOR recognition.

Receptor binding assays, typically using radioligand displacement studies with rat brain membrane preparations, are used to determine the affinity of a ligand for a specific receptor. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For H-Dmt-Tic-Gly-NH-CH2-Bid, the affinity for the DOR is in the sub-nanomolar range, signifying a very strong binding interaction.

Research shows that this compound binds to the delta opioid receptor with a Ki value of 0.06 nM. oup.com This high affinity is characteristic of ligands built upon the Dmt-Tic scaffold.

Functional bioassays are crucial for determining whether a ligand activates (agonism) or blocks (antagonism) a receptor upon binding. For the DOR, the mouse vas deferens (MVD) assay is a classic in vitro model. In this assay, an antagonist's potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

Studies show that this compound functions as a potent DOR antagonist. oup.com In the MVD bioassay, it exhibited a pA2 value of 9.00. oup.com This demonstrates that the compound effectively blocks the action of agonist molecules at the DOR. The insertion of the glycine (B1666218) (Gly) spacer is critical for this activity; the parent compound without the spacer, H-Dmt-Tic-NH-CH2-Bid, behaves as a potent DOR agonist. acs.org

Receptor Binding Affinity Studies (Ki values)

Mu Opioid Receptor (MOR) Interactions

While the primary interaction of the Dmt-Tic pharmacophore is with the DOR, modifications at the C-terminus, such as the addition of the -Gly-NH-CH2-Bid group, introduce significant interactions with the mu opioid receptor (MOR).

Similar to DOR binding studies, the affinity for the MOR is determined through competitive binding assays. This compound displays a notable, albeit lower, affinity for the MOR compared to the DOR.

The compound exhibits a binding affinity (Ki) for the mu opioid receptor of 20.5 nM. oup.com This affinity is approximately 340-fold lower than its affinity for the DOR, establishing it as a DOR-preferring ligand.

The standard in vitro bioassay for determining functional activity at the MOR is the guinea pig ileum (GPI) assay. Agonist potency is typically expressed as a pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect) or an IC50 value (the concentration that inhibits a response by 50%).

In contrast to its antagonist action at the DOR, this compound demonstrates agonist activity at the MOR. oup.com Functional assays using the GPI preparation determined its agonist potency (pEC50) to be 6.45. oup.com This indicates weak to moderate agonist effects at the mu receptor, conferring a mixed pharmacological profile on the compound.

Interactive Data Tables

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

Receptor Ki (nM) Selectivity (Ki MOR / Ki DOR)
Delta (DOR) 0.06 oup.com 341.7

Table 2: Functional Bioactivity of this compound

Receptor Bioassay Functional Activity Value
Delta (DOR) Mouse Vas Deferens (MVD) Antagonist Potency (pA2) 9.00 oup.com

Receptor Binding Affinity Studies (Ki values)

Kappa Opioid Receptor (KOR) Interactions

Interactions with the kappa opioid receptor (KOR) for ligands based on the Dmt-Tic pharmacophore are often minimal. Research and development of this class of compounds frequently focus on achieving high affinity and selectivity for the mu and delta receptors while avoiding significant KOR activity. For this compound, specific binding affinity (Ki) or functional activity values for the KOR are not prominently reported in the literature, suggesting that its interaction with this receptor subtype is not significant. oup.com

Nociceptin/Orphanin FQ Peptide Receptor (NOPR) Interactions

The Nociceptin/Orphanin FQ Peptide (N/OFQ) receptor, NOPR, is considered a non-opioid branch of the opioid receptor family due to its structural homology but distinct pharmacology. oup.com For instance, it is not sensitive to the general opioid antagonist naloxone. oup.com

As of the current scientific literature, direct studies evaluating the binding affinity and functional activity of this compound specifically at the NOP receptor have not been reported. However, research on other ligands incorporating the Dmt-Tic pharmacophore provides some context. Studies on bivalent ligands linking fentanyl to the Dmt-Tic pharmacophore have shown that these hybrid compounds can displace radioligands at the NOP receptor, indicating some level of affinity. nih.gov This suggests that the inclusion of the Dmt-Tic moiety does not inherently prevent interaction with the NOP receptor. nih.gov Further investigation is required to determine the specific binding profile and functional activity of this compound at the NOPR.

Comparative Receptor Selectivity Profile

The compound this compound has been characterized primarily for its affinity and activity at the mu (µ) and delta (δ) opioid receptors. It demonstrates a distinct profile as a bifunctional ligand, with high affinity for both receptor subtypes but with differing functional outcomes.

Research has established that this compound acts as a potent δ-opioid receptor antagonist while simultaneously exhibiting µ-opioid receptor partial agonism. oup.comacs.org The insertion of a Glycine-NH-CH2 spacer and a C-terminal benzimidazole (B57391) (Bid) group to the core Dmt-Tic pharmacophore is crucial for this mixed pharmacological profile. acs.org Specifically, the compound retained potent δ-antagonism (pA₂, 9.0) but showed reduced µ-agonism compared to other analogs. acs.org

The binding affinities (Ki) further illustrate its receptor selectivity. The compound binds with very high affinity to the δ-opioid receptor and high affinity to the µ-opioid receptor.

Opioid Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity ProfileReference
Mu (µ)20.5Partial Agonist (pEC₅₀ 6.45) oup.com
Delta (δ)0.06Antagonist (pA₂ 9.00) oup.com
Kappa (κ)Data Not AvailableData Not Available
NOPRData Not AvailableData Not Available

The selectivity ratio, calculated from the binding affinities (Ki µ / Ki δ), is approximately 342, indicating that the compound has a 342-fold higher affinity for the δ-opioid receptor than for the µ-opioid receptor. This pronounced selectivity for the δ receptor is a key feature of its pharmacological profile. While the broader Dmt-Tic scaffold has been implicated in interactions with the kappa (κ) opioid receptor, specific binding data for this compound at this receptor subtype are not available in the reviewed literature. google.com

In Vitro Mechanistic Investigations

Receptor Coupling and G-protein Activation Assays (e.g., GTPγ³⁵S binding)

The functional activity of the chemical compound H-Dmt-Tic-Gly-NH-CH2-Bid at opioid receptors has been primarily characterized through functional assays that measure G-protein activation, such as the stimulation of [³⁵S]GTPγS binding and isolated tissue bioassays. These studies have revealed a distinct pharmacological profile for this ligand.

In isolated organ bath preparations, which provide a functional measure of receptor activation, this compound has demonstrated a bifunctional nature. Specifically, in the mouse vas deferens (MVD) assay, a preparation rich in δ-opioid receptors (DOR), the compound exhibits potent antagonist activity. Conversely, in the guinea pig ileum (GPI) assay, which is a standard model for assessing µ-opioid receptor (MOR) activity, the compound shows agonist properties.

One study determined that this compound possesses potent δ-antagonism with a pA₂ value of 9.0. nih.gov The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist, indicating high antagonist potency. In the same study, the compound displayed µ-agonism, although this was an order of magnitude less potent compared to other related compounds. nih.gov Another study reported similar findings, highlighting that while the parent compound H-Dmt-Tic-NH-CH2-Bid is a highly potent δ-agonist, the insertion of a glycine (B1666218) spacer to form this compound results in a ligand that retains potent δ-antagonism but with diminished µ-agonism. nih.gov

These functional data are consistent with findings from [³⁵S]GTPγS binding assays on related compounds, which directly measure G-protein activation upon agonist binding. For instance, the lead compound H-Dmt-Tic-Gly-NH-Bzl was confirmed to be a µ-agonist and δ-antagonist in [³⁵S]GTPγS assays. nih.govscribd.com The data for this compound from organ bath assays strongly suggest it couples to MORs to activate G-proteins (agonist effect) and binds to DORs without initiating G-protein activation, thereby blocking the action of δ-agonists (antagonist effect). nih.gov

Table 1: Functional Activity of this compound in Isolated Tissue Assays

Assay Receptor Target Activity Type Potency
Mouse Vas Deferens (MVD) δ-Opioid Receptor Antagonist pA₂ = 9.0 nih.gov
Guinea Pig Ileum (GPI) µ-Opioid Receptor Agonist Potent, but less than related compounds nih.gov

Receptor Desensitization and Internalization Studies

Direct studies focusing on receptor desensitization and internalization specifically for this compound are not extensively documented in publicly available literature. However, the mechanisms can be inferred from its pharmacological profile as a µ-agonist/δ-antagonist and from studies on the parent Dmt-Tic pharmacophore and related compounds.

Receptor desensitization is a process whereby a G-protein-coupled receptor (GPCR), following prolonged agonist exposure, becomes less responsive to further stimulation. This often involves receptor phosphorylation and the subsequent recruitment of β-arrestin proteins, which uncouple the receptor from its G-protein and can target it for internalization.

Given that this compound is a δ-opioid receptor antagonist, it is not expected to promote DOR desensitization or internalization. In fact, studies on the parent Dmt-Tic pharmacophore demonstrate that it acts as a potent antagonist of β-arrestin recruitment induced by the δ-agonist DPDPE. nih.gov This suggests that this compound would likely block δ-agonist-induced desensitization and internalization pathways.

As a µ-opioid receptor agonist, this compound would be expected to induce MOR desensitization and internalization. The process for many µ-agonists involves the recruitment of β-arrestin 2, leading to the sequestration of the receptor from the cell surface. scholaris.ca However, the extent and kinetics of this process are ligand-specific. For instance, some Dmt-Tic based ligands have been developed as biased agonists, which activate G-protein signaling with minimal β-arrestin recruitment, potentially leading to reduced receptor desensitization and tolerance. acs.org Without direct experimental data for this compound, its specific impact on MOR trafficking remains speculative.

Studies on the closely related δ-agonist UFP-512 (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) show that it does induce significant phosphorylation of the DOR and receptor endocytosis, but this is followed by recycling of the receptor to the surface, which is correlated with a lack of tolerance to its effects. nih.govacs.org This highlights the complex regulation of receptor trafficking by ligands containing the Dmt-Tic scaffold.

Investigation of Cellular Signaling Pathways Beyond Direct Receptor Activation (e.g., Nrf2/HO-1/NQO-1 pathway for related compounds)

The investigation of signaling pathways downstream of direct G-protein activation provides a more comprehensive understanding of a ligand's cellular effects. While specific studies on the downstream signaling of this compound are limited, research on related Dmt-Tic compounds reveals engagement with important cellular pathways.

A notable example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The δ-opioid receptor agonist UFP-512 (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid), which shares the Dmt-Tic core, has been shown to activate the Nrf2 pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1). Activation of this pathway by UFP-512 has been linked to its ability to alleviate chronic inflammatory and neuropathic pain. researchgate.net Although this compound is a δ-antagonist, the finding that a structurally similar compound can modulate this key protective pathway is significant and warrants further investigation.

Another critical signaling cascade often modulated by opioid receptor activation is the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK). Activation of ERK can be initiated by both G-protein-dependent and β-arrestin-dependent mechanisms. Studies on various δ-opioid receptor agonists have shown ligand-specific modulation of ERK activity. nih.gov For example, some agonists may strongly activate ERK while having varied effects on adenylyl cyclase, a phenomenon known as biased agonism. nih.gov Given its profile as a µ-agonist, this compound likely modulates the ERK pathway following MOR activation, but specific data are not currently available.

The ability of Dmt-Tic based ligands to exhibit biased agonism—selectively activating certain downstream pathways (e.g., G-protein signaling) over others (e.g., β-arrestin recruitment)—is an active area of research. acs.org This property is of significant therapeutic interest as it may allow for the separation of desired analgesic effects from unwanted side effects.

Electrophysiological Studies related to Opioid Receptor Modulation

Electrophysiological studies are crucial for understanding how opioid receptor ligands modulate neuronal excitability and synaptic transmission, which are the fundamental processes underlying their physiological effects. These studies typically involve measuring changes in ion channel currents and membrane potential in neurons.

Direct electrophysiological data for this compound are not prominently available in the literature. However, the effects of this compound can be inferred from its known receptor profile (µ-agonist/δ-antagonist) and from studies on related compounds.

As a µ-agonist, this compound is expected to produce characteristic electrophysiological effects mediated by MOR activation. These effects classically include the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The activation of GIRK channels leads to potassium efflux, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The inhibition of VGCCs, particularly N-type channels, at presynaptic terminals reduces neurotransmitter release.

As a δ-antagonist, this compound would be expected to block the electrophysiological effects of endogenous or exogenous δ-agonists. For example, it would prevent δ-agonist-induced membrane hyperpolarization or inhibition of synaptic transmission in brain regions where DORs are expressed.

A relevant example comes from studies on the related selective δ-agonist UFP-512 (H-Dmt-Tic-Asp-Bid). This compound has been investigated for its electrophysiological effects on ion fluxes in the ischemic cerebral cortex. Specifically, it has been shown to provide neuroprotection by preventing K⁺ leakage from cortical neurons, a critical event in ischemic injury. This action is mediated through a Na⁺-dependent mechanism, highlighting a complex modulation of ion homeostasis. This demonstrates that ligands based on the Dmt-Tic pharmacophore can have profound effects on the electrophysiological behavior of neurons, extending beyond the canonical GIRK and VGCC modulation.

Table 2: Compound Names Mentioned in the Article

Abbreviation/Trivial Name Full Chemical Name
This compound H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-amino-methyl-1H-benzimidazole
UFP-512 H-Dmt-Tic-NH-CH(CH2-COOH)-Bid
DPDPE [D-Pen²,D-Pen⁵]enkephalin
H-Dmt-Tic-Gly-NH-Bzl H-Dmt-Tic-Gly-NH-Benzyl
DAMGO [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin
Dmt 2',6'-Dimethyl-L-tyrosine
Tic 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Bid 1H-Benzimidazole-2-yl

Preclinical in Vivo Pharmacological Characterization in Animal Models

Assessment of Opioid Receptor-Mediated Behavioral Effects

Studies in rodent models have demonstrated that H-Dmt-Tic-Gly-NH-CH2-Bid elicits behavioral responses consistent with the activation of delta opioid receptors (DORs). In mice, intracerebroventricular administration of the compound has been shown to produce a significant antidepressant-like effect, as evidenced by a reduction in immobility time in the forced swimming test. nih.gov Furthermore, after intrathecal injection, it produced a clear antinociceptive effect in the tail withdrawal assay. nih.gov

However, the pharmacological underpinnings of these behaviors appear to be complex. While the effects of the classic DOR agonist DPDPE were fully preventable by the selective DOR antagonist naltrindole, the antinociceptive effects of this compound in the tail withdrawal assay were unaffected by naltrindole. nih.gov Similarly, the antidepressant-like effects in the forced swimming test were only partially reversed by naltrindole. nih.gov This suggests that while the compound acts at DORs, its mechanism of action in vivo may involve other pathways or a unique interaction with the receptor.

Behavioral AssayAnimal ModelKey FindingCitation
Forced Swimming TestMiceReduced immobility time (antidepressant-like effect) nih.gov
Tail Withdrawal AssayMiceAntinociceptive effect nih.gov

In addition to its primary activity at the delta opioid receptor, H-Dmt-Tic-NH-CH2-Bid has been noted to possess mu-opioid receptor (MOR) agonist properties in in vitro assays. acs.org While it is considered a potent DOR agonist, it displays moderate selectivity over the MOR. nih.gov The substitution of the glycine (B1666218) residue in H-Dmt-Tic-NH-CH2-Bid with lysine (B10760008) has been shown to yield compounds with significant MOR agonism, highlighting the potential for this chemical scaffold to interact with MORs. science.gov

Direct in vivo behavioral studies focusing specifically on the MOR-mediated effects of this compound are not extensively detailed in the available literature. However, its in vitro profile as a potent DOR agonist with some MOR agonist activity suggests the potential for a mixed pharmacological effect in vivo. acs.orgoup.com

Receptor ActivityAssay TypeFindingCitation
Mu-Opioid AgonismIn vitroCompound exhibits mu-agonist properties acs.org

Delta Opioid Receptor-Mediated Behavioral Studies

Investigations into Potential Underlying Molecular Mechanisms in Vivo

Research into the molecular mechanisms underlying the in vivo effects of compounds based on the Dmt-Tic pharmacophore has provided insights into their broader biological activities.

Detailed in vivo studies on the direct modulation of oxidative stress and inflammation by this compound are limited. However, extensive research on a closely related analog, H-Dmt-Tic-NH-CH(CH2-COOH)-Bid (UFP-512), has demonstrated significant neuroprotective effects by targeting these pathways. In a rat model of neonatal hypoxic-ischemic brain damage, UFP-512 was shown to inhibit oxidative stress and the inflammatory response. imrpress.comimrpress.com This neuroprotective function is mediated through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1)/NAD(P)H Quinone Dehydrogenase 1 (NQO-1) signaling pathway. imrpress.comimrpress.com

Specifically, the activation of DOR by UFP-512 led to a significant reduction in the production of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), intercellular adhesion molecule-1 (ICAM-1), and interleukin-6 (IL-6). imrpress.com Concurrently, it increased the levels of the anti-inflammatory cytokine interleukin-10 (IL-10) and the key components of the antioxidant response, Nrf2, HO-1, and NQO-1. imrpress.com Given the structural similarity, it is plausible that this compound may exert similar effects on these pathways, though direct evidence is needed.

Molecular TargetEffect (Observed with UFP-512)Citation
TNF-α, ICAM-1, IL-6Decreased production imrpress.com
IL-10Increased levels imrpress.com
Nrf2, HO-1, NQO-1Increased levels imrpress.comimrpress.com

Direct analysis of the neuronal circuitry affected by this compound is not well-documented. However, studies on the related compound UFP-512 provide a framework for understanding how this class of compounds may modulate neuronal circuits. In a rat model of Parkinson's disease, the effects of UFP-512 on motor activity were investigated using microdialysis to measure neurotransmitter release in specific brain regions. nih.gov

The study revealed that UFP-512 dually modulates motor activity by acting on the nigro-thalamic pathway. nih.gov An anti-akinetic dose of UFP-512 decreased GABA release in the globus pallidus and both GABA and glutamate (B1630785) release in the substantia nigra reticulata. nih.gov In contrast, a pro-akinetic dose increased pallidal GABA, decreased nigral GABA, and increased nigral glutamate release. nih.gov These findings indicate that UFP-512 can differentially act as a DOR agonist in the substantia nigra reticulata and as a DOR antagonist in the globus pallidus, ultimately influencing the activity of nigro-thalamic GABAergic output neurons. nih.gov These complex, dose-dependent effects on specific neuronal circuits highlight the intricate in vivo pharmacology of the Dmt-Tic pharmacophore.

Compound Names

Abbreviation/CodeFull Chemical Name
This compound2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-1H-benzimidazol-2-ylmethylamide
UFP-502This compound
DPDPE[D-Pen2,D-Pen5]-enkephalin
Naltrindole
H-Dmt-Tic-NH-CH(CH2-COOH)-Bid2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aspartyl-1H-benzimidazol-2-ylmethylamide
UFP-512H-Dmt-Tic-NH-CH(CH2-COOH)-Bid
Nrf2Nuclear Factor Erythroid 2-Related Factor 2
HO-1Heme Oxygenase-1
NQO-1NAD(P)H Quinone Dehydrogenase 1
TNF-αTumor Necrosis Factor-alpha
ICAM-1Intercellular Adhesion Molecule-1
IL-6Interleukin-6
IL-10Interleukin-10

Advanced Research Methodologies and Computational Approaches

Molecular Modeling and Docking Studies for Receptor-Ligand Interactions

Molecular modeling and docking studies are crucial computational techniques for understanding the three-dimensional structural factors that govern the interaction between ligands and their receptors. In the context of the Dmt-Tic pharmacophore, these methods have been instrumental in elucidating the binding modes of various analogs to opioid receptors, particularly the delta-opioid receptor (DOR) and mu-opioid receptor (MOR).

Computational docking studies have been employed to investigate how novel hybrid ligands based on the Dmt-Tic pharmacophore interact with the DOR. mdpi.com These studies help to predict the binding orientation of the ligands within the receptor's active site. For instance, research on new hybrids of the Dmt-Tic pharmacophore and cyclic peptides revealed that these ligands attach to the DOR in a slightly different orientation compared to prototypical DOR antagonist peptides like DIPP-NH₂[Ψ] (Dmt-TicΨ[CH₂-NH]Phe-Phe-NH₂). mdpi.com Despite these orientational differences, key pharmacophoric contacts are maintained through a similar spatial arrangement, which accounts for the high-affinity binding and observed functional properties. mdpi.com The results from docking simulations can indicate a ligand's potential to bind to both active and inactive states of the receptor with high affinity. mdpi.comresearchgate.net

These computational approaches provide a molecular-level explanation for the experimentally observed activities of new synthetic ligands. mdpi.com By visualizing the interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between the ligand and specific amino acid residues of the receptor, researchers can understand the structural basis for a compound's agonist or antagonist profile. This synergy between computational chemistry and experimental pharmacology accelerates the discovery and optimization of new therapeutic agents. acs.org

Rational Ligand Design Principles for Dmt-Tic Pharmacophore

The H-Dmt-Tic pharmacophore serves as a foundational scaffold for developing potent and selective opioid receptor ligands. nih.gov It is recognized as the minimal sequence that can selectively bind to DORs with high potency as an antagonist. mdpi.comnih.gov Through extensive structure-activity relationship (SAR) studies and rational design, this dipeptide has been systematically modified to produce a wide array of compounds with diverse pharmacological profiles, including potent δ-agonists, μ-agonists, and mixed-functionality ligands. nih.govacs.org

A key principle in the design of Dmt-Tic derivatives is the modification of the C-terminus. The addition of a third aromatic group, with or without a spacer, is a critical factor in modulating the ligand's activity. acs.orgresearchgate.net The distance between the Dmt-Tic core and this third aromatic moiety can convert a potent δ-antagonist into a potent δ-agonist or a ligand with mixed δ and μ properties. acs.org For example, introducing a -Gly-NH-CH₂- linker followed by a benzimidazole (B57391) (Bid) group, as in H-Dmt-Tic-Gly-NH-CH₂-Bid, results in a compound with potent δ-antagonism and μ-agonism. acs.org In contrast, a shorter -NH-CH₂-Bid extension leads to a highly potent δ-agonist. nih.govacs.org

Another successful design strategy involves N-terminal modification. The methylation of the α-amino group of Dmt can significantly enhance δ-antagonist activity while maintaining high receptor affinity and selectivity. acs.orgnih.gov For instance, N,N-Me₂-Dmt-Tic-OH demonstrates considerably increased δ-antagonism compared to its non-methylated parent compound. acs.orgnih.gov

Furthermore, the introduction of specific amino acids or chemical moieties at the C-terminus provides another avenue for tuning the pharmacological profile. Incorporating lysine (B10760008) at the C-terminus can yield compounds with a range of activities, from potent and selective δ-antagonism to selective μ-antagonism, depending on the other substituents. nih.gov These studies underscore that subtle and discrete structural modifications to the Dmt-Tic pharmacophore can drastically alter the resulting ligand's interaction with opioid receptors. nih.gov

Table 1: Structure-Activity Relationships of Dmt-Tic Analogs

Compound/ModificationPharmacological ProfileKey Design PrincipleReference
H-Dmt-Tic-OHPotent and highly selective δ-antagonistCore pharmacophore acs.orgnih.gov
H-Dmt-Tic-Gly-NH-CH₂-BidPotent δ-antagonist, μ-agonistC-terminal extension with specific spacer and aromatic group acs.orgoup.com
H-Dmt-Tic-NH-CH₂-BidHighly potent δ-agonistC-terminal extension converting antagonist to agonist nih.govacs.org
H-Dmt-Tic-Gly-NH-PhHigh δ-agonism and μ-agonismC-terminal extension with phenyl group acs.org
N,N-Me₂-Dmt-Tic-OHExceptional δ-antagonism, high δ-selectivityN-terminal dimethylation acs.orgnih.gov
H-Dmt-Tic-Lys(Ac)-NH-PhVery potent and selective δ-antagonistC-terminal modification with acetylated lysine nih.gov

Development of Labeled Probes for Receptor Imaging (e.g., Positron Emission Tomography)

The Dmt-Tic pharmacophore is an ideal candidate for developing labeled probes for receptor imaging due to the high affinity and selectivity of its derivatives. nih.gov These probes are essential tools for studying receptor localization, structure-function relationships, and for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov

For PET imaging, Dmt-Tic analogs have been labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). A potent and selective δ-opioid receptor antagonist was synthesized by coupling N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) to a Dmt-Tic-lysine derivative. nih.govacs.org The resulting radioligand, [¹⁸F]-H-Dmt-Tic-ε-Lys(4-fluorobenzoyl)-OH, demonstrated specific binding to δ-opioid receptors in autoradiography studies, confirming its potential as a PET imaging agent. nih.gov

In addition to radiolabeling, fluorescent probes have been developed for optical imaging applications. These probes are created by conjugating a fluorescent dye, such as a cyanine (B1664457) dye (e.g., Cy5) or an infrared dye (e.g., IRDye800CW), to a Dmt-Tic ligand. nih.govresearchgate.net For example, Dmt-Tic-Cy5 has been shown to be a δOR-targeted agent that exhibits long-lasting and specific signals in tumors that overexpress the δ-opioid receptor. acs.org Live-cell microscopy has demonstrated sustained cell-surface binding of this probe. acs.org The design of these labeled ligands often involves incorporating linkers to optimally space the probe from the pharmacophore, minimizing interference with receptor binding. nih.govresearchgate.net Hydrophilic components are also employed to improve properties like peripheral retention and to lower non-specific uptake. nih.gov These fluorescent probes are invaluable for a range of applications, from in vitro cell labeling to in vivo tumor imaging. acs.orgresearchgate.net

Table 2: Labeled Probes Based on the Dmt-Tic Pharmacophore

Probe Name/DescriptionLabelImaging ModalityKey Finding/ApplicationReference
[¹⁸F]-H-Dmt-Tic-ε-Lys(4-fluorobenzoyl)-OHFluorine-18 (¹⁸F)Positron Emission Tomography (PET)Potent and selective δ-opioid receptor antagonist for PET imaging. nih.govacs.org
Dmt-Tic-Cy5Cyanine 5 (Cy5)Fluorescence ImagingδOR-targeted agent for imaging tumors; exhibits sustained cell-surface binding. nih.govacs.org
Dmt-Tic-IR800IR-Dye 800Near-Infrared (NIR) Fluorescence ImagingProbe targeting overexpressed delta-opioid receptors in lung cancer cells. researchgate.net
H-Dmt-Tic-Glu-NH₂-fluoresceinFluoresceinFluorescence ImagingHigh-affinity, irreversible δ-opioid receptor antagonist probe. researchgate.net
Dmt-Tic-Lys-DOTADOTADual-Modality Imaging (Fluorescence/Lanthanide)Flexible synthetic scheme allows for labeling with chelators like DOTA for dual-modality agents. nih.gov

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
H-Dmt-Tic-Gly-NH-CH₂-BidH-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-aminomethyl-1H-benzimidazole
Dmt2',6'-Dimethyl-L-tyrosine
Tic1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Bid1H-benzimidazole-2-yl
DIPP-NH₂[Ψ]Dmt-TicΨ[CH₂-NH]Phe-Phe-NH₂
H-Dmt-Tic-OH2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
H-Dmt-Tic-NH-CH₂-BidH-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-1H-benzimidazole
H-Dmt-Tic-Gly-NH-PhH-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-aminophenyl
N,N-Me₂-Dmt-Tic-OHN,N-Dimethyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
H-Dmt-Tic-Lys(Ac)-NH-PhH-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-lysyl(acetyl)-aminophenyl
[¹⁸F]SFBN-succinimidyl-4-[¹⁸F]fluorobenzoate
Cy5Cyanine 5
DOTA1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid

Future Directions and Research Gaps in H Dmt Tic Gly Nh Ch2 Bid Research

Elucidation of Detailed Receptor Binding Modes and Conformational Dynamics

A significant gap in the current understanding of H-Dmt-Tic-Gly-NH-CH2-Bid lies in the lack of high-resolution structural data detailing its interaction with both the mu- and delta-opioid receptors. While its pharmacological activity is established, the precise molecular determinants of its dual function—how it activates one receptor while blocking another—are not fully understood. oup.com Future research should prioritize the elucidation of the three-dimensional structure of this compound when bound to MOP and DOP.

Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography could provide atomic-level snapshots of these interactions. Such studies would reveal the specific amino acid residues within the receptor binding pockets that engage with the Dmt, Tic, and Gly-NH-CH2-Bid moieties of the ligand. This structural information is critical for understanding the basis of its affinity and efficacy at each receptor.

Furthermore, computational approaches like molecular dynamics (MD) simulations are essential to explore the conformational dynamics of the ligand-receptor complexes. These simulations can illuminate how the binding of this compound stabilizes a specific receptor conformation—an active state for MOP and an inactive or non-signaling state for DOP. Understanding these dynamic changes is a key step toward the rational design of new molecules with more refined properties. mdpi.com

Exploration of Novel Analogues with Modulated Opioid Receptor Profiles

The existing research on this compound and related compounds provides a foundation for further structure-activity relationship (SAR) studies. Studies have shown that small modifications to the peptide structure can significantly alter the balance between mu-agonism and delta-activity. acs.orgacs.org For instance, replacing the benzimidazole (B57391) (Bid) group with a phenyl (Ph) group in the analogue H-Dmt-Tic-Gly-NH-Ph resulted in a compound with nearly equivalent high agonism at both mu and delta receptors. acs.orgacs.org This highlights the critical role of the C-terminal moiety in defining the pharmacological profile.

Future research should systematically explore novel analogues to fine-tune the opioid receptor activity. A primary goal would be to modulate the MOP-agonist and DOP-antagonist activities to create ligands with an optimal balance for specific therapeutic applications. This could involve:

Modification of the linker: Altering the glycine (B1666218) spacer or the methylene (B1212753) bridge (-NH-CH2-) could change the orientation and presentation of the benzimidazole group to the receptor, potentially enhancing delta-antagonism or modifying mu-agonism.

Substitution on the benzimidazole ring: Adding substituents to the Bid group could introduce new interactions with the receptor binding pocket, leading to changes in affinity and efficacy.

Introduction of kappa-opioid receptor (KOP) activity: The Dmt-Tic pharmacophore is known to have affinity for multiple opioid receptors. oup.com It would be valuable to explore modifications that could introduce controlled KOP antagonism or agonism, creating tri-functional ligands.

The table below summarizes the known activity of this compound and related analogues, providing a basis for future synthetic efforts.

Compound NameStructureMu-Opioid Receptor (MOP) ActivityDelta-Opioid Receptor (DOP) Activity
This compound Dmt-Tic-Gly with C-terminal benzimidazolemethylamineAgonist (pEC50 = 6.45)Antagonist (pA2 = 9.0)
H-Dmt-Tic-Gly-NH-Ph Dmt-Tic-Gly with C-terminal anilineAgonist (pEC50 = 8.59)Agonist (pEC50 = 8.52)
H-Dmt-Tic-Gly-NH-CH2-Ph Dmt-Tic-Gly with C-terminal benzylamineWeak Mu AgonismHigh Delta Agonism

Data compiled from multiple sources. oup.comacs.orgacs.org

Investigation of Downstream Signaling Specificity and Bias Pharmacology

Opioid receptors are G-protein coupled receptors (GPCRs) that can signal through multiple intracellular pathways, primarily G-protein-dependent pathways and β-arrestin-dependent pathways. mdpi.comidrblab.net The concept of "biased agonism" describes how some ligands can preferentially activate one pathway over another. nih.gov This is highly relevant for opioid drug development, as G-protein signaling is often associated with analgesia, while β-arrestin recruitment has been linked to adverse effects like tolerance and respiratory depression. mdpi.com

A major research gap exists regarding the downstream signaling profile of this compound. It is currently unknown whether its mu-agonist activity is biased towards G-protein activation or if it also engages the β-arrestin pathway. This is a critical question, as a G-protein biased MOP agonist with simultaneous DOP antagonism could represent a significant advance in developing safer analgesics. oup.com

Future investigations should employ a range of cellular and molecular assays to dissect the signaling cascade initiated by this compound. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) can be used to directly measure G-protein activation and β-arrestin recruitment in real-time. Characterizing the signaling "fingerprint" of this compound and its novel analogues will be essential for correlating specific signaling pathways with desired therapeutic outcomes and for identifying leads with the highest potential for clinical development. mdpi.com

Table of Mentioned Compounds

Abbreviated NameFull Chemical Name
This compound(3S)-N-[(1H-Benzimidazole-2-ylmethyl)carbamoylmethyl]-2-[(S)-3-(2,6-dimethyl-4-hydroxyphenyl)-2-aminopropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
H-Dmt-Tic-Gly-NH-PhN-(2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-N-(phenylcarbamoylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
H-Dmt-Tic-Gly-NH-CH2-PhN-(2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-N-((benzylamino)carbonylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Dmt2',6'-dimethyl-L-tyrosine
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
GlyGlycine
Bid1H-benzimidazole-2-yl
PhPhenyl

Q & A

Basic: What are the established protocols for synthesizing H-Dmt-Tic-Gly-NH-CH2-Bid, and how can purity be verified?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for side-chain protection. Critical steps include:

  • Coupling Efficiency : Use HOBt/DIC activation for Dmt and Tic residues to minimize racemization .
  • Cleavage and Deprotection : TFA-based cocktails (e.g., TFA:thioanisole:EDT:H2O, 92.5:5:2.5:5) to preserve Bid integrity.
  • Purity Verification : HPLC (C18 column, 0.1% TFA/ACN gradient) coupled with MALDI-TOF MS for mass confirmation .

Basic: What in vitro assays are recommended for initial pharmacological characterization of its opioid activity?

Methodological Answer:

  • Receptor Binding Assays : Competitive displacement studies using [³H]DAMGO (μ-opioid) and [³H]naltrindole (δ-opioid) in transfected CHO-K1 cells. Include non-specific binding controls with naloxone .
  • Functional Assays : Measure cAMP inhibition via ELISA in HEK-293 cells expressing μ/δ receptors. Normalize data to forskolin-stimulated baseline .

Advanced: How should researchers design studies to resolve contradictions in reported receptor selectivity profiles?

Methodological Answer:

  • Systematic Comparison : Replicate experiments under identical conditions (e.g., buffer pH, membrane preparation protocols) across labs .
  • Data Triangulation : Cross-validate binding data with functional assays (e.g., β-arrestin recruitment) and computational docking simulations .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from PubMed/Scopus, highlighting variability in assay sensitivity .

Advanced: What are the key challenges in developing in vivo models to study its antinociceptive effects?

Methodological Answer:

  • Species-Specific Metabolism : Rodent vs. human CYP450 isoforms may alter pharmacokinetics; use LC-MS/MS to quantify intact peptide in plasma .
  • Blood-Brain Barrier Penetration : Assess via microdialysis or PET imaging with radiolabeled analogs .
  • Ethical Compliance : Follow NIH guidelines for preclinical pain models, including randomization and blinded outcome assessment .

Basic: How can researchers conduct a rigorous literature review on its pharmacological profile?

Methodological Answer:

  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science with keywords: “this compound” AND (“opioid” OR “pharmacokinetics”).
  • Source Evaluation : Exclude non-peer-reviewed platforms (e.g., ) and prioritize studies with full experimental protocols .
  • Data Synthesis : Organize findings into evidence tables comparing IC50 values, assay types, and model systems .

Advanced: What methodological considerations are critical for stability studies of this compound?

Methodological Answer:

  • Stress Testing : Expose to pH 1–10 buffers, 40–80°C, and UV light to identify degradation products via UPLC-QTOF .
  • Excipient Screening : Use lyoprotectants (trehalose) for lyophilized formulations to prevent aggregation .
  • Validation : Apply ICH Q1A guidelines for repeatability and intermediate precision assessments .

Advanced: What strategies are effective for assessing off-target effects in complex biological systems?

Methodological Answer:

  • Proteome-Wide Screening : Use affinity chromatography coupled with SILAC labeling to identify non-opioid targets .
  • Transcriptomic Analysis : RNA-seq of treated neuronal cells to detect pathway-level perturbations .
  • Safety Pharmacology : Integrate hERG channel inhibition assays and hepatotoxicity screening (e.g., HepG2 viability) .

Basic: What are the key steps in validating analytical methods for quantifying this peptide in biological matrices?

Methodological Answer:

  • Calibration Standards : Prepare in matching biological fluid (e.g., plasma) to account for matrix effects .
  • Sensitivity : Determine LOD/LOQ using serial dilutions (typical LOQ: 1 ng/mL via LC-MS/MS) .
  • Cross-Validation : Compare results with orthogonal methods (e.g., ELISA) and inter-lab reproducibility tests .

Advanced: How can discrepancies between in vitro potency and in vivo efficacy be addressed?

Methodological Answer:

  • Pharmacokinetic Bridging : Measure free plasma concentrations relative to in vitro IC50 and adjust for protein binding .
  • Tissue Distribution Studies : Use whole-body autoradiography to assess target engagement in pain pathways .
  • Biomarker Integration : Corlate receptor occupancy (PET) with behavioral endpoints in rodent models .

Advanced: What pharmacodynamic endpoints are most informative for evaluating efficacy and safety in translational studies?

Methodological Answer:

  • Tailored Endpoints : Use von Frey filaments for mechanical allodynia and rotarod tests for motor side effects .
  • Safety Pharmacology : Include respiratory depression (whole-body plethysmography) and constipation assays .
  • Dose Optimization : Apply Bayesian adaptive designs to balance efficacy (≥50% pain relief) and tolerability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.